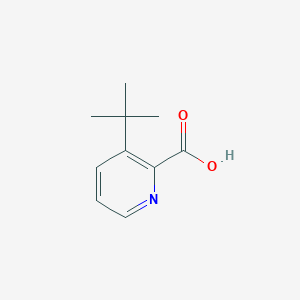

3-(tert-Butyl)picolinic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(tert-Butyl)picolinic acid is a biochemical reagent . It has a molecular formula of C10H13NO2 and a molar mass of 179.22 . It is stored at room temperature .

Physical And Chemical Properties Analysis

3-(tert-Butyl)picolinic acid is stored at room temperature . Further physical and chemical properties are not provided in the search results.Applications De Recherche Scientifique

Herbicidal Activity

Picolinic acid and picolinate compounds, including 3-(tert-Butyl)picolinic acid, are a remarkable class of synthetic auxin herbicides . For instance, 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds were designed and synthesized for the discovery of compounds with potent herbicidal activity . These compounds were tested for inhibitory activity against the growth of Arabidopsis thaliana roots .

Synthesis of Novel Herbicides

3-(tert-Butyl)picolinic acid is used in the synthesis of novel herbicides . Using their structural skeleton as a template, 33 4-amino-3,5-dicholor-6-(5-aryl-substituted-1-pytazolyl)-2-picolinic acid compounds were designed and synthesized . The results demonstrated that these compounds could be used as potential lead structures in the discovery of novel synthetic auxin herbicides .

tert-Butylation of Carboxylic Acids and Alcohols

The tert-butyl ester group, which includes 3-(tert-Butyl)picolinic acid, is widely used as a protecting group for carboxylic acids due to its excellent stability against various nucleophiles and reducing agents . It is therefore frequently used as a protecting group for the carboxylic acid functionality of amino acids .

Preparation of Room-Temperature Ionic Liquids

3-(tert-Butyl)picolinic acid is used in the preparation of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino .

Mécanisme D'action

Target of Action

3-(tert-Butyl)picolinic acid is a derivative of picolinic acid, which is known to bind to zinc finger proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .

Mode of Action

As a therapeutic agent, 3-(tert-Butyl)picolinic acid works by binding to ZFPs in a way that changes their structures and disrupts zinc binding, thereby inhibiting function . This interaction with ZFPs can inhibit viral replication and packaging, making it a potential anti-viral agent .

Biochemical Pathways

Picolinic acid, the parent compound, is a metabolite of tryptophan and plays a key role in zinc transport . By binding to ZFPs, it can disrupt normal cell homeostatic functions and viral replication .

Pharmacokinetics

The parent compound, picolinic acid, is known to be a pyridine carboxylate metabolite of tryptophan . More research is needed to understand the ADME properties of 3-(tert-Butyl)picolinic acid and their impact on bioavailability.

Result of Action

The molecular and cellular effects of 3-(tert-Butyl)picolinic acid’s action are largely based on its interaction with ZFPs. By binding to these proteins and disrupting their function, it can inhibit viral replication and packaging, potentially exerting anti-viral effects . It may also disrupt normal cell homeostatic functions .

Action Environment

It’s worth noting that the effectiveness of similar compounds can be influenced by various factors, such as ph, temperature, and the presence of other substances

Propriétés

IUPAC Name |

3-tert-butylpyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-10(2,3)7-5-4-6-11-8(7)9(12)13/h4-6H,1-3H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYWYWSXWJWFNLI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(N=CC=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(1,6,7-trimethyl-3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2891656.png)

![2-Cyano-N-methyl-N-[[(2S,3S)-4-methyl-3-phenylmorpholin-2-yl]methyl]pyridine-4-carboxamide](/img/structure/B2891657.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]thiophene-2-carboxamide](/img/structure/B2891658.png)

![1-(3,4-Dimethoxybenzoyl)-3-(3,5-dimethoxyphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2891661.png)

![3-Cyclopropyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene;hydrochloride](/img/structure/B2891663.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-ethoxynicotinamide](/img/structure/B2891669.png)

![N-[3-acetyl-12-methyl-7-oxo-6-(2-phenoxyethyl)spiro[1,3,4-thiadiazoline-2,3'-i ndoline]-5-yl]acetamide](/img/structure/B2891671.png)

![7-Cyclopropylpyrrolo[2,3-d]pyrimidine-4-carboxylic acid](/img/structure/B2891672.png)